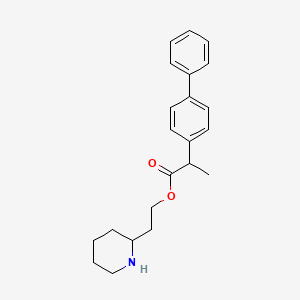

Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester

Description

Structure and Key Features The compound Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester consists of a substituted acetic acid core. The α-carbon of the acetic acid is functionalized with a methyl group and a 4-biphenylyl moiety, forming a sterically hindered structure. The carboxylic acid group is esterified with 2-piperidinoethanol, introducing a piperidine ring—a nitrogen-containing heterocycle known for its pharmacological relevance.

Properties

CAS No. |

64046-66-8 |

|---|---|

Molecular Formula |

C22H27NO2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate |

InChI |

InChI=1S/C22H27NO2/c1-17(22(24)25-16-14-21-9-5-6-15-23-21)18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-4,7-8,10-13,17,21,23H,5-6,9,14-16H2,1H3 |

InChI Key |

QDWYZUCHSFEDPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCC3CCCCN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate typically involves the reaction of piperidine with 2-(4-phenylphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds with a piperidine moiety exhibit significant anticancer properties. A study demonstrated that derivatives of piperidine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The acetic acid ester enhances the solubility and bioavailability of these compounds, making them more effective as therapeutic agents. For instance, derivatives similar to acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester have shown promising results in targeting specific cancer pathways, particularly those associated with breast and prostate cancers .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Some derivatives have been found to modulate amyloid precursor protein metabolism, thereby reducing the formation of amyloid-beta plaques in neuronal cells. This modulation is crucial for developing therapeutic strategies aimed at preventing or slowing down the progression of Alzheimer's disease .

Material Science Applications

2.1 Polymer Synthesis

this compound is utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. For example, studies have reported successful synthesis of piperidine-based polymers that exhibit improved elasticity and durability compared to traditional polymer formulations .

2.2 Coating Technologies

The compound's unique chemical structure allows it to function effectively as a reactive diluent in coating applications. Its use in formulations for protective coatings has led to improved adhesion and resistance to environmental degradation. Research has shown that coatings incorporating this ester maintain their integrity under harsh conditions, making them suitable for industrial applications .

Biochemical Applications

3.1 Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes involved in metabolic pathways related to inflammation and cancer progression. By inhibiting these enzymes, the compound may help modulate inflammatory responses and reduce tumor growth .

3.2 Drug Delivery Systems

Due to its favorable pharmacokinetic properties, this compound is being explored as a component in drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs makes it a valuable candidate for formulating new therapeutic agents aimed at chronic diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Evaluated the efficacy of piperidine derivatives | Significant inhibition of cancer cell proliferation was observed |

| Neuroprotective Effects Study | Investigated modulation of amyloid precursor protein | Reduced amyloid-beta plaque formation was noted |

| Polymer Application Research | Analyzed mechanical properties of piperidine-based polymers | Enhanced thermal stability and elasticity were achieved |

Mechanism of Action

The mechanism of action of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Aromatic vs. Aliphatic Substituents

- The piperidinoethyl ester increases lipophilicity relative to non-heterocyclic esters (e.g., methoxyethyl esters in ), which may influence blood-brain barrier penetration .

Piperidine Derivatives

- Compared to 2,2,6,6-tetramethylpiperidin-4-yl acetate (), the main compound’s piperidine ring lacks methyl substitutions, reducing steric hindrance and possibly enhancing metabolic stability.

- Methylphenidate (), a piperidine-based CNS stimulant, shares structural motifs but lacks the biphenylyl group, highlighting the main compound’s unique hybrid design .

Ester Group Variations

- The piperidinoethyl ester contrasts with the acetoacetate group in , which introduces a ketone functionality. This difference may affect hydrolysis rates and metabolic pathways .

- The carbonate ester in 2-(4-biphenylyl)-prop-2-yl 4′-methoxycarbonylphenyl carbonate () is more acid-labile, making it suitable for protective group chemistry rather than direct therapeutic use .

Research Findings and Functional Insights

Synthetic Challenges: Esterification of sterically hindered acids (e.g., biphenylyl-methyl acetic acid) with bulky alcohols like 2-piperidinoethanol may require optimized conditions, as seen in peptide ester synthesis (). Derivatives with shorter alkyl chains (e.g., ethyl esters) exhibit lower molecular weights and higher volatility, as observed in ethyl 2-(4-methylphenoxy)acetate .

Biological Activity: Piperidine derivatives are often associated with neurological activity due to their ability to interact with amine receptors. The biphenylyl group may further modulate selectivity for specific targets . Compounds like 2-(4-benzhydrylpiperazino)ethyl acetoacetate () demonstrate the versatility of piperazine/piperidine hybrids in drug discovery .

Biological Activity

Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound features a biphenyl moiety linked to a piperidine group, which is significant in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

The compound consists of an acetic acid functional group, a biphenyl substituent, and a piperidine moiety, which contribute to its biological properties.

Research indicates that biphenyl derivatives exhibit various modes of action, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways. For instance, certain biphenyl derivatives act as inhibitors of lipoprotein-associated phospholipase A (Lp-PLA), which is crucial in lipid metabolism and inflammation .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting efflux pumps. This mechanism is particularly relevant in combating antibiotic resistance .

- Modulation of Amyloid Precursor Protein (APP) : Certain biphenyl compounds have been studied for their ability to modulate APP metabolism, potentially impacting Alzheimer's disease pathology by reducing amyloid-beta peptide release .

Antimicrobial Properties

A study evaluated the antimicrobial activity of various biphenyl derivatives against strains of Staphylococcus aureus. The results indicated that some derivatives exhibited significant bacteriostatic effects without cytotoxicity at therapeutic concentrations. The minimum inhibitory concentration (MIC) values were determined through checkerboard assays, showing promising synergistic effects when combined with traditional antibiotics .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of biphenyl derivatives in models of neurodegeneration. Specifically, compounds similar to this compound were found to enhance neuronal survival and reduce oxidative stress markers in vitro. These findings suggest a possible application in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Inhibition of Lp-PLA :

- Antimicrobial Synergy :

- Neuroprotective Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.